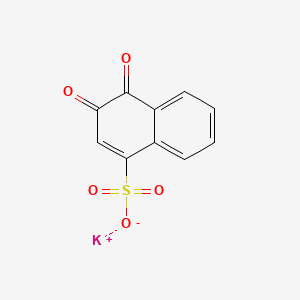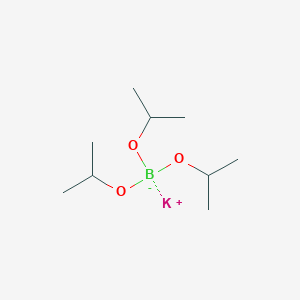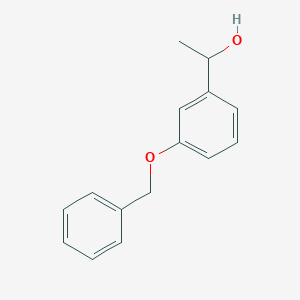
1-(3-(Benzyloxy)phenyl)ethanol
Overview
Description
“1-(3-(Benzyloxy)phenyl)ethanol” is a chemical compound with the molecular formula C15H16O2 . Its molecular weight is 228.29 g/mol .
Synthesis Analysis
While specific synthesis methods for “1-(3-(Benzyloxy)phenyl)ethanol” were not found, it’s worth noting that similar compounds can be synthesized through various methods. For instance, benzimidazole derivatives can be synthesized by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . Additionally, benzylic oxidations and reductions can play a significant role in the synthesis of related compounds .Molecular Structure Analysis
The InChI code for “1-(3-(Benzyloxy)phenyl)ethanol” is 1S/C15H16O2/c1-12(16)14-8-5-9-15(10-14)17-11-13-6-3-2-4-7-13/h2-10,12,16H,11H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“1-(3-(Benzyloxy)phenyl)ethanol” is a liquid at room temperature .Scientific Research Applications
Anticancer Agents
The compound has been used in the synthesis of pyrazole hybrid chalcone conjugates, which have shown potential as anticancer agents . These conjugates were evaluated for their tubulin polymerization inhibitory activity and in vitro cytotoxicity against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines .
Tubulin Polymerization Inhibitors
In addition to their anticancer properties, these pyrazole hybrid chalcone conjugates have also been found to inhibit tubulin polymerization . This makes them potentially useful in the treatment of diseases where tubulin polymerization plays a role, such as certain types of cancer .
Synthesis of Benzimidazole Derivatives
“1-(3-(Benzyloxy)phenyl)ethanol” has been used in the synthesis of 2-(substituted-phenyl) benzimidazole derivatives . These derivatives have shown potential as anticancer agents, particularly against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines .
Synthesis of 2,5-disubstituted 1,3,4-oxadiazoles Derivatives
The compound has been used in the synthesis of new 2,5-disubstituted 1,3,4-oxadiazoles derivatives . These derivatives have shown potential as antitumor agents with good bioavailability and low toxicity .
Chemical Synthesis
“1-(3-(Benzyloxy)phenyl)ethanol” is used in various areas of chemical synthesis . It can be used as a starting material or intermediate in the synthesis of other complex organic compounds .
Material Science Research
The compound is also used in material science research . It can be used in the development of new materials with unique properties .
Safety And Hazards
Future Directions
While specific future directions for “1-(3-(Benzyloxy)phenyl)ethanol” were not found, research into similar compounds continues to be a significant area of interest. For instance, the nomenclature of benzene derivatives, which includes compounds like “1-(3-(Benzyloxy)phenyl)ethanol”, is a topic of ongoing study .
properties
IUPAC Name |
1-(3-phenylmethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-12(16)14-8-5-9-15(10-14)17-11-13-6-3-2-4-7-13/h2-10,12,16H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTSJUPGQORXJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640997 | |
| Record name | 1-[3-(Benzyloxy)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Benzyloxy)phenyl)ethanol | |
CAS RN |
320727-36-4 | |
| Record name | 1-[3-(Benzyloxy)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



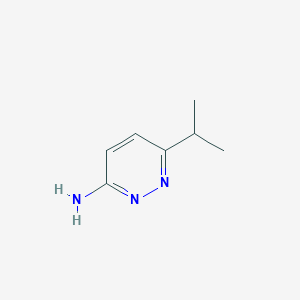
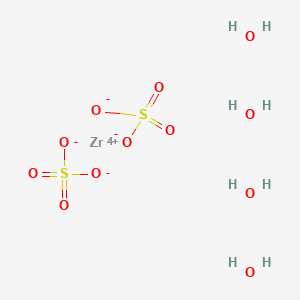
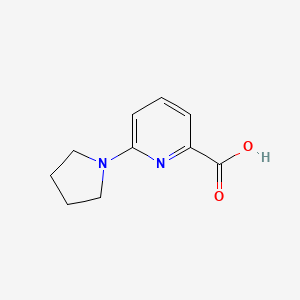
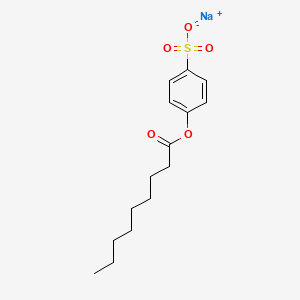
![Methyl benzo[d]thiazole-5-carboxylate](/img/structure/B1593214.png)
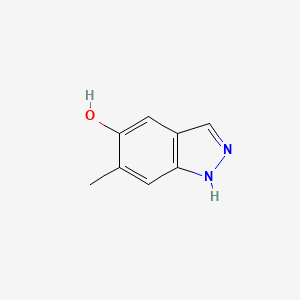
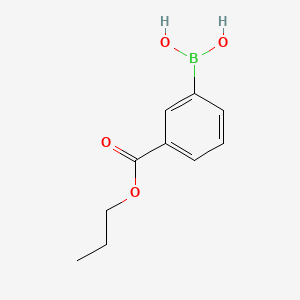
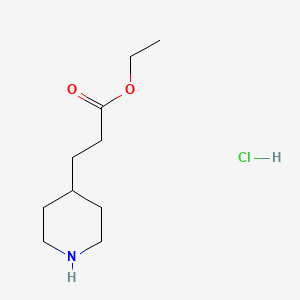

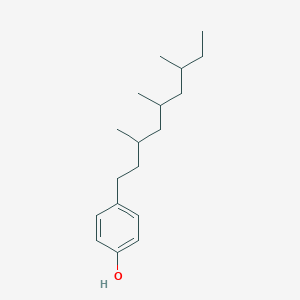
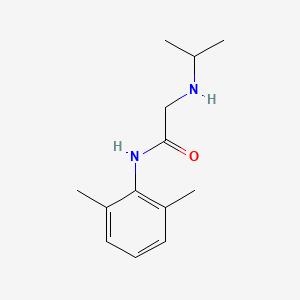
![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B1593226.png)
